What are the physical and chemical properties of 2,4,5-Trichlorobenzenesulfonyl chloride?
What are the physical and chemical properties of 2,4,5-Trichlorobenzenesulfonyl chloride?
An In-depth Technical Guide to 2,4,5-Trichlorobenzenesulfonyl Chloride: Properties, Synthesis, and Applications
Introduction
2,4,5-Trichlorobenzenesulfonyl chloride is a highly versatile and reactive chemical intermediate of significant interest to the pharmaceutical, agrochemical, and material science sectors.[1] As a trifunctional molecule, its properties are dictated by the interplay between the aromatic ring, the electron-withdrawing chlorine substituents, and the highly electrophilic sulfonyl chloride moiety. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and critical safety information tailored for researchers, scientists, and drug development professionals. The unique electronic and steric environment of this compound makes it a powerful reagent for introducing the 2,4,5-trichlorobenzenesulfonyl group into target molecules, a strategy often employed to modulate biological activity, enhance stability, or alter physicochemical properties.[1]
Chemical Identity and Physical Characteristics
The fundamental identity and physical state of a reagent are paramount for its correct handling and application in a laboratory setting. 2,4,5-Trichlorobenzenesulfonyl chloride is typically encountered as a stable, off-white to cream-colored crystalline solid at room temperature.[1][2] Its key identifiers and properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 2,4,5-trichlorobenzenesulfonyl chloride | [3] |
| Synonyms | 2,4,5-Trichlorobenzene-1-sulfonyl chloride | [1] |
| CAS Number | 15945-07-0 | [1][2][4] |
| EC Number | 240-079-0 | [4][5] |
| Molecular Formula | C₆H₂Cl₄O₂S | [1][3] |
| Molecular Weight | 279.96 g/mol | [1][3][4] |
| Appearance | Cream colored crystalline solid | [1] |
| Melting Point | 65-70 °C | [1][2][4] |
| Boiling Point | 138 °C @ 0.5 Torr | [2] |
| Purity (Typical) | ≥97.5% (by GC) | [6][7] |
Chemical Properties and Reactivity Profile
The chemical behavior of 2,4,5-trichlorobenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The three chlorine atoms on the benzene ring are powerful electron-withdrawing groups, which further increase the electrophilicity of the sulfur center, making the compound a highly efficient sulfonylating agent.[1]
Reactivity with Nucleophiles
The primary utility of this reagent lies in its reaction with nucleophiles, such as amines, alcohols, and phenols, to form the corresponding sulfonamides and sulfonate esters. This reactivity is central to its application in medicinal chemistry.[4]
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Sulfonamide Formation: It reacts readily with primary and secondary amines to yield stable sulfonamides. This reaction is fundamental in the synthesis of various pharmaceutical compounds.[1] The reaction typically proceeds in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
-
Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters. This transformation is useful for converting an alcohol into a good leaving group for subsequent nucleophilic substitution reactions.
Stability and Decomposition
2,4,5-Trichlorobenzenesulfonyl chloride is stable under standard storage conditions.[5] However, its high reactivity makes it susceptible to decomposition under certain conditions:
-
Moisture Sensitivity: As with most sulfonyl chlorides, it is sensitive to moisture. It readily hydrolyzes in the presence of water to form the corresponding 2,4,5-trichlorobenzenesulfonic acid and hydrochloric acid.[5] This decomposition is often autocatalytic due to the production of HCl. Therefore, it is crucial to handle and store the compound under anhydrous conditions.
Logical Workflow: Sulfonamide Synthesis
The following diagram illustrates the generalized workflow for the synthesis of a sulfonamide using 2,4,5-trichlorobenzenesulfonyl chloride.
Caption: Generalized workflow for sulfonamide synthesis.
Synthesis and Purification Protocols
Synthesis via Chlorosulfonation
2,4,5-Trichlorobenzenesulfonyl chloride is typically synthesized by the electrophilic aromatic substitution reaction of 1,2,4-trichlorobenzene with chlorosulfuric acid.[2]
Caption: Synthesis of the title compound from 1,2,4-trichlorobenzene.
Experimental Protocol: Synthesis
This protocol is based on the established method of chlorosulfonation.[2]
-
Preparation: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Reaction: Charge the flask with 1,2,4-trichlorobenzene. Begin stirring and cool the flask in an ice bath.
-
Addition: Slowly add chlorosulfuric acid (approx. 3-4 molar equivalents) via the dropping funnel, maintaining the internal temperature below 10 °C. The addition is highly exothermic and releases HCl gas.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 90 °C and maintain this temperature for 2-4 hours, or until the reaction is complete as monitored by GC or TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This step is critical as it quenches the excess chlorosulfuric acid and precipitates the product.
-
Isolation: The solid product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum.
Causality Note: Pouring the reaction mass into ice-water serves a dual purpose: it precipitates the water-insoluble sulfonyl chloride product while safely quenching the highly corrosive and reactive excess chlorosulfuric acid.[2]
Spectroscopic Data Interpretation
Spectroscopic analysis is essential for confirming the structure and purity of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the sulfonyl chloride group. Expect strong, asymmetric and symmetric stretching vibrations for the S=O bonds around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is simple, showing two singlets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two non-equivalent protons on the highly substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with chemical shifts influenced by the chlorine and sulfonyl chloride substituents.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak. A key feature is the isotopic pattern arising from the presence of four chlorine atoms, which provides definitive confirmation of the elemental composition.[8]
Safety, Handling, and Storage
2,4,5-Trichlorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[3][4][5] |
| Corrosive to Metals | GHS05 | Danger | H290: May be corrosive to metals.[5] |
Handling Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[5]
-
Ventilation: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]
-
Dispensing: When dispensing the solid, avoid creating dust. Use appropriate tools and techniques.
-
Emergency: An eyewash station and safety shower must be readily accessible.
Storage
-
Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.[5]
-
The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.
-
Keep away from water, bases, alcohols, and amines.
Applications in Research and Development
The primary application of 2,4,5-trichlorobenzenesulfonyl chloride is as a versatile building block in organic synthesis.[2][9]
-
Pharmaceuticals: It is a key reagent for synthesizing sulfonamide-based drugs. The trichlorophenyl group can confer specific lipophilicity and metabolic stability to the final drug molecule.[1]
-
Agrochemicals: It is used to create herbicides, fungicides, and insecticides. The sulfonyl group is a common feature in many active agrochemical compounds.[1][2]
-
Material Science: It can be used to modify polymers, enhancing their thermal stability, durability, and resistance to environmental factors.[1]
References
-
PubChem. (n.d.). 2,4,5-Trichlorobenzenesulfonyl chloride. Retrieved from [Link]
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
Sources
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- 3. 2,4,5-Trichlorobenzenesulfonyl chloride | C6H2Cl4O2S | CID 27575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,5-三氯苯磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
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- 9. 2,4,5-Trichlorobenzenesulfonyl chloride | TargetMol [targetmol.com]
